5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one is a heterocyclic compound characterized by its unique bicyclic structure, which includes a seven-membered azepine ring fused to a five-membered pyrazole ring. Its molecular formula is CHNO, and it is recognized for its potential applications in medicinal chemistry and drug design due to its interesting biological activities and structural properties. The compound is classified as a pyrazolo-azepine derivative, which situates it within a broader category of nitrogen-containing heterocycles that are of significant interest in pharmaceutical research.
The synthesis of 5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one typically involves cyclization reactions of suitable precursors. A widely utilized method includes the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. This step is followed by the deprotection of the Boc group, leading to the formation of the desired pyrazolo-diazepine skeleton.
The reaction conditions for this synthesis often include:
The scalability of these methods for industrial production has not been extensively documented but typically mirrors laboratory procedures, focusing on optimizing yields and purity.
5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one features a bicyclic structure that combines a pyrazole ring with an azepine ring. The specific arrangement of atoms contributes to its chemical reactivity and biological activity.
5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one can undergo several types of chemical reactions:
The mechanism of action for 5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one primarily involves its interaction with specific molecular targets within biological systems. It has been shown to act as an inhibitor for certain enzymes and receptors. The exact pathways modulated depend on the specific derivatives synthesized and their intended therapeutic applications. For instance, derivatives have been explored for their potential as kinase inhibitors and other enzyme modulators .
5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one has several significant applications:
Pyrazolo-azepine hybrids demonstrate exceptional versatility in drug design due to their dual pharmacophoric character. The pyrazole component functions as an effective bioisostere for imidazole, pyrrole, or carboxylate groups, while the azepine lactam provides structural mimicry of peptide bonds and natural product motifs [2]. Key pharmacological attributes include:
Kinase Inhibition: Eight FDA-approved protein kinase inhibitors (PKIs) incorporate unfused pyrazole rings, including crizotinib (ALK inhibitor), erdafitinib (FGFR inhibitor), and ruxolitinib (JAK inhibitor). These drugs exploit the pyrazole’s ability to form bidentate hydrogen bonds with kinase hinge regions while occupying hydrophobic pockets [2]. The azepine expansion in 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepin-4-one extends this capability to larger binding sites.
Conformational Influence: Azepine’s saturated methylene bridges confer controlled flexibility, enabling adaptive binding to protein targets with induced-fit requirements. This contrasts with rigid planar scaffolds that may limit target diversity [3]. Molecular modeling studies reveal that azepine puckering modulates the dihedral angle between pyrazole and pendant pharmacophores by ±30°, optimizing steric complementarity [6].
Metabolic Resilience: Pyrazole’s acidic character (predicted pKa ~3–5 for N-H) enhances resistance to cytochrome P450-mediated oxidation compared to imidazole analogues. This translates to improved metabolic stability—critical for oral drug development [2]. Additionally, azepine lactams exhibit lower susceptibility to hydrolytic enzymes than linear amides [3].
Table 1: Structural Derivatives of Pyrazolo-Azepine Scaffolds with Modified Features
Compound Name | Structure | Key Modification |
---|---|---|
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-4-one | O=C1NN2C(CCCCC2)=C1 | Parent scaffold (lactam) |
2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | Nc1cc2n(n1)CCCCC2 | C2-amino substitution |
5,6,7,8-Tetrahydro-1H-pyrazolo[1,5-a]azepin-2(4H)-one | O=C1NN2C(CCCCC2)=C1 | Isomeric lactam position |
Azepine derivatives have evolved from natural product inspirations to sophisticated drug design components:
Natural Product Origins: Early azepine pharmacophores emerged from alkaloids like securinine (Securinega suffruticosa) and aurantioclavine (Penicillium aurantiogriseum), which featured benzazepine cores with demonstrated neuroactivity. These compounds established azepine’s capacity for CNS penetration and receptor modulation [3].
First-Generation Synthetic Drugs: Tricyclic dibenzo[b,f]azepines (e.g., imipramine) revolutionized psychopharmacology in the 1960s as tricyclic antidepressants. Their design leveraged azepine’s ability to position aromatic systems for monoamine transporter interaction [6].
Rigidification Strategies: Contemporary designs apply ring fusion and conformational restraint to enhance selectivity. Dibenzo[b,f]azepines—such as the experimental topoisomerase II inhibitor 5e—demonstrate how rigidification improves DNA intercalation (IC₅₀ = 6.36 µM) and antitumor efficacy (62.7% tumor growth inhibition in vivo) [6]. The pyrazolo[1,5-a]azepine system represents a next-step innovation, balancing flexibility and rigidity through controlled saturation.
Scaffold Hybridization: Modern approaches fuse azepine with complementary heterocycles. Pyrazolo[1,5-a]azepines exemplify this trend, combining pyrazole’s ligand efficiency with azepine’s spatial coverage. This hybridization addresses limitations of monocyclic precursors: improved solubility versus pure azepines and enhanced metabolic stability versus unprotected pyrazoles [2] [3].
Table 2: Evolution of Key Azepine-Containing Pharmacophores
Era | Representative Compounds | Therapeutic Application | Structural Advancement |
---|---|---|---|
1960s | Imipramine | Antidepressant | Tricyclic dibenzoazepine |
1980s | Doxepin | Anxiolytic | Oxepine-azepine fusion |
2000s | BMS-214662 (azepine-quinolone) | Farnesyltransferase inhibitor | Spiro-fused azepine |
2010s–Present | 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-4-one | Kinase inhibitor scaffold | Bicyclic pyrazolo-azepine hybrid |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: